Benzyl(dimethyl)silyl--mercury (2/1)
Description
Benzyl(dimethyl)silyl--mercury (2/1) is an organometallic compound featuring a mercury center coordinated with benzyl(dimethyl)silyl ligands in a 2:1 stoichiometric ratio. The compound’s reactivity and stability are influenced by the electron-donating properties of the silyl group and the covalent Hg–Si bond strength, which typically ranges between 2.3–2.5 Å in related systems .
Properties
CAS No. |
61576-78-1 |
|---|---|
Molecular Formula |
C18H26HgSi2 |
Molecular Weight |
499.2 g/mol |
InChI |
InChI=1S/2C9H13Si.Hg/c2*1-10(2)8-9-6-4-3-5-7-9;/h2*3-7H,8H2,1-2H3; |
InChI Key |
IDLRHOUGOCJYAT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)CC1=CC=CC=C1.C[Si](C)CC1=CC=CC=C1.[Hg] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzyl(dimethyl)silyl–mercury (2/1) typically involves the reaction of benzyl chloride with dimethylsilyl chloride in the presence of a mercury salt. The reaction conditions often require a base to facilitate the formation of the silyl ether bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzyl(dimethyl)silyl–mercury (2/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized mercury species.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The benzyl and dimethylsilyl groups can participate in substitution reactions, often facilitated by nucleophilic reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzyl(dimethyl)silyl–mercury (2/1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other organosilicon compounds.
Biology: The compound’s mercury content makes it useful in studies involving mercury’s biological effects and interactions.
Medicine: Research into the compound’s potential medicinal applications is ongoing, particularly in the context of mercury-based therapies.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which Benzyl(dimethyl)silyl–mercury (2/1) exerts its effects involves the interaction of the mercury center with various molecular targets. The compound can form complexes with nucleophilic sites on biomolecules, leading to changes in their structure and function. The silyl groups can also participate in reactions that modify the compound’s reactivity and stability.
Comparison with Similar Compounds
Key Research Findings and Limitations
Structural Insights : X-ray crystallography of [Benzyl(2-pyridylmethyl)amine]-HgCl₂ provides a benchmark for Hg–N/Cl bonding, but analogous data for silyl-Hg complexes remains scarce .
Reactivity Trends : Silyl-Hg bonds exhibit lower oxidative stability compared to Hg–N/Cl bonds, limiting their utility in high-temperature applications .
Data Gaps: No direct experimental data (e.g., NMR, IR) for Benzyl(dimethyl)silyl--mercury (2/1) were found; properties are inferred from structurally related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
